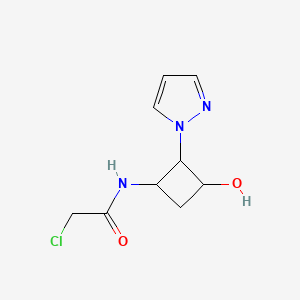

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

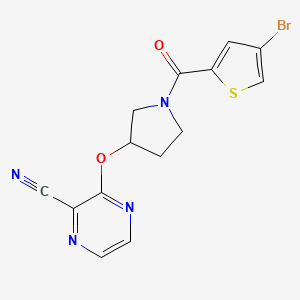

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate, also known as POCD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. POCD belongs to the family of oxadiazoles, which are heterocyclic compounds that contain nitrogen, oxygen, and carbon atoms.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is utilized in the synthesis of diverse derivatives with potential bioactivities. For instance, the reaction of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine with α-chloro-2-phenyl-1,2,3-triazole-4-carbaldehyde oxime in the presence of triethylamine leads to the formation of 2-phenyl-1,2,3-triazol-4-yl[1,2,4] oxadiazolo[4,5-a][1,5] benzothiazepine derivatives. These compounds, due to the presence of benzothiazepine, 1,2,3-triazole, and 1,2,4-oxadiazole moieties, are predicted to exhibit interesting bioactivities (Wang Ran, 2008).

Development of Antimicrobial Agents

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is instrumental in the creation of compounds with antimicrobial properties. For example, novel steroidal 17-2'-(1',3',4')-oxadiazoles were efficiently synthesized via aldehyde N-acylhydrazone intermediates, and their cytotoxic activities were evaluated, revealing significant potency against certain malignant cell lines (D. Kovács et al., 2014). Additionally, new oxadiazole thioglycosides incorporating 1,3,4-oxadiazole, triazole, and triazine moieties were synthesized and displayed high anti-tumor activities against breast and liver cell lines in vitro (M. Abu-Zaied et al., 2011).

Development of Antiinflammatory Agents

The compound has also been used in the synthesis of antiinflammatory agents. 4,5-dihydro-l,2,4-oxadiazoles were synthesized from arylamidoximes and isobutyraldehyde, and upon oxidation, the resultant compounds demonstrated significant antiinflammatory activity (R. Srivastava et al., 2000).

Synthesis of Heterocycles

Furthermore, the compound serves as a precursor for synthesizing various heterocycles, essential in medicinal chemistry for developing novel therapeutic agents. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, structurally related to 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate, was used to synthesize a series of novel heterocycles with potential pharmacological importance (Mohammed A. Baashen et al., 2017).

Advancements in Optoelectronic Materials

The compound is also pivotal in the development of optoelectronic materials, such as light-emitting diodes. Polymers with Carbazole-Oxadiazole side chains, utilizing the oxadiazole moiety, were synthesized and showed promise as ambipolar hosts for phosphorescent light-emitting diodes, demonstrating good thermal stability and potential for solution-processable applications (Yadong Zhang et al., 2011).

properties

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVROCFZDFSQXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C=O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)

![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)